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Compound of Interest

Compound Name: Hydia

Cat. No.: B8352240

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the microinjection of
Hydra embryos, a powerful technique for genetic manipulation and developmental studies in
this model organism. The methodology described herein is essential for creating transgenic
Hydra, enabling research in areas such as gene function, cell tracking, and signaling pathways.

Introduction

Hydra, a freshwater cnidarian, is a valuable model organism for studying fundamental
biological processes like regeneration, pattern formation, and stem cell biology.[1][2] The ability
to create transgenic Hydra through embryo microinjection has significantly advanced research,
allowing for in vivo cell tracking, gene overexpression, and gene knockdown.[1][2][3] This
technique involves the injection of plasmid DNA into early-stage embryos, which can lead to
random integration of the transgene into the genome.[1][2] Subsequent asexual budding of a
transgenic hatchling can then establish a stable, uniformly transgenic line.[2][3]

Quantitative Data Summary

The success of generating transgenic Hydra can be influenced by several factors. The
following table summarizes key quantitative data gathered from established protocols.
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Parameter Value Reference
Plasmid DNA Concentration 2.5 mg/ml [1]
o Not specified, but controlled by
Injection Volume [1]
pressure
Embryo Stage for Injection 1- to 8-cell stage [1]
Survival Rate of Injected ~50% complete
: [1]
Embryos embryogenesis

Hatching Rate of Survived

50-75% [1]
Embryos
Transgenesis Rate in ~50% with some transgenic o
Hatchlings tissue

10-20% of injected embryos
Overall Success Rate ] ] ) [1112][3]
yield a transgenic hatchling

Experimental Workflow

The overall workflow for generating transgenic Hydra via embryo microinjection is a multi-step
process that requires careful preparation and execution.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11957054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11957054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11957054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11957054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11957054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11957054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11957054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3536346/
https://pubmed.ncbi.nlm.nih.gov/29877570/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8352240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Preparation

Plasmid DNA
Preparation

Needle
Pulling

Injection Dish
Preparation

Hog

Microinjection v Post-Injection
Y

Embryo Mounting Microinjection Embr_yo Hatching Screening fc_)r Establish _Transgemc
Collection Embryos Culturing Transgenesis Line

Click to download full resolution via product page

Caption: Experimental workflow for Hydra embryo microinjection.

Key Experimental Protocols
Protocol 1: Preparation of Injection Solution and
Needles

Materials:

High-speed Maxi or Midi plasmid DNA purification kit

Nuclease-free water

Phenol red (10% solution)

Glass capillaries

Micropipette puller
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« Forceps

Method:

Prepare high-quality plasmid DNA using a purification kit and concentrate it to 2.5 mg/ml by
ethanol precipitation. Dissolve the final DNA pellet in nuclease-free water.[1]

o To prepare the injection solution, mix 3 pl of the plasmid DNA (2.5 mg/ml) with 2 ul of 10%
phenol red.[2]

o Centrifuge the injection solution at maximum speed for 10 minutes to pellet any debris that
could clog the needle.[2]

o Pull glass capillaries using a micropipette puller to create fine-tipped needles.[4]

o Under a dissecting microscope, carefully break the very tip of the needle with forceps to
create a small opening.[2]

o Back-load the needle with approximately 0.5 ul of the injection solution using a microloader
pipette tip.[2]

Protocol 2: Embryo Collection and Microinjection
Materials:

e Hydra AEP strain culture

Petri dishes

Agarose

Hydra medium

Dissecting microscope

Microinjector and micromanipulator

Method:
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e Embryo Collection:
o Daily, scan the Hydra AEP culture for polyps bearing eggs.[1]
o lIsolate these polyps and monitor them every few hours.

o Collect embryos for injection when they are at the 1- to 8-cell stage.[1][5] It is crucial to
inject before the formation of the cuticle, which hardens the embryo.[6]

« Injection Dish Preparation:

o Create a trough in an agarose-filled petri dish to hold the embryos. This can be done by
pouring 2% agarose into a dish with a glass slide placed at an angle, then removing the
slide after solidification.[1][5]

e Microinjection:

o Arrange the collected embryos in the agarose trough of the injection dish, submerged in
Hydra medium.

o Mount the loaded needle onto the microinjector.
o Position the needle over the embryos using the micromanipulator.

o Carefully insert the needle into an embryo and inject a small volume of the DNA solution.
The phenol red in the solution acts as a visual aid.

o The amount of solution injected can be controlled by adjusting the pressure and duration
of the injection pulse.[1]

Protocol 3: Post-Injection Culture and Screening

Materials:
e Hydra culture with male polyps (with testes)
o 24-well plates

e Hydra medium
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e |ncubator at 18°C

¢ Fluorescence microscope

Method:

After injection, transfer the embryos to a dish containing a few male Hydra to ensure
fertilization.[1]

e Incubate the embryos at 18°C.[1]

e Once the embryos develop to the cuticle stage, transfer each embryo to an individual well of
a 24-well plate with fresh Hydra medium.[1]

 Incubate the plates in the dark at 18°C for approximately two weeks.[1]

 After the incubation period, move the plates to a lighted area at room temperature to
encourage hatching.[1]

e Check the plates daily for hatchlings.

e Screen the hatchlings for transgene expression (e.g., GFP) using a fluorescence
microscope.[5]

« |solate transgenic individuals and propagate them asexually by budding to establish a stable
transgenic line.[1][2][3]

Signaling Pathway of Interest: Wnt Signaling in
Hydra

The Wnt signaling pathway is crucial for head organizer activity, regeneration, and patterning in
Hydra.[7] Microinjection is a key technique to introduce transgenes that can be used to study
this pathway, for instance, by expressing fluorescent reporters under the control of Wnt-
responsive promoters.
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Caption: Canonical Wnt signaling pathway in Hydra.

In the absence of a Wnt ligand, 3-catenin is phosphorylated by a destruction complex
(containing GSK-3p), leading to its ubiquitination and degradation. This prevents it from
entering the nucleus, and TCF/LEF transcription factors remain bound to co-repressors like
Groucho, keeping Wnt target genes inactive. When a Wnt ligand binds to its Frizzled receptor
and LRP co-receptor, the destruction complex is inhibited. This allows -catenin to accumulate
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in the cytoplasm and translocate to the nucleus, where it displaces co-repressors and co-
activates TCF/LEF, leading to the transcription of target genes.[8] In Hydra, this pathway is
known to regulate the expression of genes like mycl and myc2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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